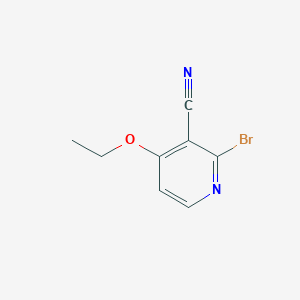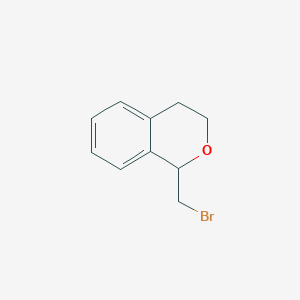
6-Bromo-1-methyl-2,3-dihydroquinolin-4(1H)-one
Descripción general
Descripción
6-Bromo-1-methyl-2,3-dihydroquinolin-4(1H)-one, also known as BRQ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 6-Bromo-1-methyl-2,3-dihydroquinolin-4(1H)-one is not fully understood, but it is believed to involve the inhibition of specific enzymes and the modulation of signaling pathways. 6-Bromo-1-methyl-2,3-dihydroquinolin-4(1H)-one has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair. Additionally, 6-Bromo-1-methyl-2,3-dihydroquinolin-4(1H)-one has been found to modulate the activity of the MAPK/ERK signaling pathway, which is involved in cell proliferation, differentiation, and survival.
Biochemical and physiological effects:
6-Bromo-1-methyl-2,3-dihydroquinolin-4(1H)-one has been found to have a range of biochemical and physiological effects. In vitro studies have shown that 6-Bromo-1-methyl-2,3-dihydroquinolin-4(1H)-one can induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the replication of viruses. In vivo studies have demonstrated that 6-Bromo-1-methyl-2,3-dihydroquinolin-4(1H)-one can inhibit tumor growth and reduce inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6-Bromo-1-methyl-2,3-dihydroquinolin-4(1H)-one in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, 6-Bromo-1-methyl-2,3-dihydroquinolin-4(1H)-one is relatively easy to synthesize, making it accessible to researchers. However, one limitation of using 6-Bromo-1-methyl-2,3-dihydroquinolin-4(1H)-one is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 6-Bromo-1-methyl-2,3-dihydroquinolin-4(1H)-one. One area of interest is the development of 6-Bromo-1-methyl-2,3-dihydroquinolin-4(1H)-one-based fluorescent probes for metal ions, which could have applications in bioimaging and sensing. Another direction is the exploration of 6-Bromo-1-methyl-2,3-dihydroquinolin-4(1H)-one as a potential anti-cancer agent, with a focus on understanding its mechanism of action and optimizing its efficacy. Additionally, further studies are needed to elucidate the potential side effects and toxicity of 6-Bromo-1-methyl-2,3-dihydroquinolin-4(1H)-one, as well as its pharmacokinetics and pharmacodynamics.
Aplicaciones Científicas De Investigación
6-Bromo-1-methyl-2,3-dihydroquinolin-4(1H)-one has been found to have potential applications in various fields of scientific research, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 6-Bromo-1-methyl-2,3-dihydroquinolin-4(1H)-one has been studied for its anti-tumor, anti-inflammatory, and anti-viral properties. In material science, 6-Bromo-1-methyl-2,3-dihydroquinolin-4(1H)-one has been explored for its ability to act as a fluorescent probe for metal ions. In organic synthesis, 6-Bromo-1-methyl-2,3-dihydroquinolin-4(1H)-one has been used as a key intermediate for the synthesis of other bioactive compounds.
Propiedades
IUPAC Name |
6-bromo-1-methyl-2,3-dihydroquinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-12-5-4-10(13)8-6-7(11)2-3-9(8)12/h2-3,6H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBQTBPBZVNIKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=O)C2=C1C=CC(=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001247712 | |
| Record name | 6-Bromo-2,3-dihydro-1-methyl-4(1H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001247712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1-methyl-2,3-dihydroquinolin-4(1H)-one | |
CAS RN |
99057-84-8 | |
| Record name | 6-Bromo-2,3-dihydro-1-methyl-4(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99057-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2,3-dihydro-1-methyl-4(1H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001247712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(2,2-Dimethoxyethyl)sulfanyl]-3-methoxybenzene](/img/structure/B3318118.png)

![2-[(2,2-Dimethoxyethyl)amino]ethan-1-ol](/img/structure/B3318133.png)

![Methyl[1-(naphthalen-1-yl)ethyl]amine](/img/structure/B3318146.png)

![[(9,10-Dioxo-9,10-dihydroanthracen-2-yl)methyl]triphenylphosphanium bromide](/img/structure/B3318165.png)
![[Methyl-(4-nitro-benzyl)-amino]-acetic acid](/img/structure/B3318187.png)



